Molecular Weight Differentiation: Clindamycin Laurate (C12, MW 607.29) vs. Clindamycin Palmitate Free Base (C16, MW 663.4) and HCl Salt (MW 699.85)
Clindamycin Laurate possesses a molecular weight of 607.29 g/mol (free base), which is 56.11 Da lower than clindamycin palmitate free base (663.4 g/mol) and 92.56 Da lower than clindamycin palmitate hydrochloride (699.85 g/mol), owing to the four-methylene difference between the C12 laurate and C16 palmitate fatty acid chains [1][2]. This mass difference is sufficient to generate a distinct [M+H]+ ion in LC-MS analysis, enabling unambiguous identification without isotopic overlap. The molecular weight was confirmed by LC-MS in the Bharathi et al. (2008) impurity characterization study, where clindamycin laurate was formally assigned as Impurity II among 12 characterized impurities [1]. In the same study, clindamycin myristate (C14, Impurity IV, MW 635.34) and clindamycin stearate (C18, Impurity X, MW 691.44) were also characterized, establishing a homologous series where each two-methylene increment increases MW by approximately 28 Da, providing a predictable and verifiable mass-ladder for method validation [1][3].
| Evidence Dimension | Molecular weight (free base, g/mol) as determined by LC-MS and confirmed by structural elucidation |
|---|---|
| Target Compound Data | Clindamycin Laurate (C12 ester): 607.29 g/mol [1][2] |
| Comparator Or Baseline | Clindamycin Palmitate free base (C16): 663.4 g/mol [2]; Clindamycin Palmitate HCl: 699.85 g/mol [2]; Clindamycin Myristate (C14): 635.34 g/mol [3]; Clindamycin Stearate (C18): 691.44 g/mol |
| Quantified Difference | ΔMW vs. Palmitate free base: −56.11 Da; vs. Palmitate HCl: −92.56 Da; vs. Myristate: −28.05 Da; vs. Stearate: −84.15 Da |
| Conditions | LC-MS analysis using isocratic reverse-phase HPLC with RI detection and mass spectrometric molecular weight determination, as described in Bharathi et al., J. Pharm. Biomed. Anal. 2008 [1] |
Why This Matters
The unambiguous mass difference enables confident peak assignment in LC-MS impurity profiling, preventing false-positive or false-negative identification during clindamycin palmitate hydrochloride batch release testing and ANDA regulatory submission.
- [1] Bharathi, Ch., et al. Identification, isolation and characterization of impurities of clindamycin palmitate hydrochloride. J. Pharm. Biomed. Anal., 2008, 48(4), 1211-1218. PMID: 18947955. View Source
- [2] Pharmaffiliates. Clindamycin Palmitate free base (CAS 36688-78-5), MW 663.4. Clindamycin Palmitate HCl (CAS 25507-04-4), MW 699.85. View Source
- [3] Pharmaffiliates / BOC Sciences. Clindamycin Myristate (CAS 1123211-66-4), C32H59ClN2O6S, MW 635.34. View Source
